

# Discovery of novel pyrrolo[2,3-d]pyridazine derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *1H-Pyrrolo[2,3-d]pyridazine*

Cat. No.: *B1291449*

[Get Quote](#)

An In-depth Technical Guide to the Discovery of Novel Pyrrolo[2,3-d]pyridazine Derivatives

## Introduction

The pyrrolo[2,3-d]pyridazine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural resemblance to purines. This unique structure makes it a privileged scaffold in the design of various therapeutic agents. These compounds consist of a pyrrole ring fused to a pyridazine ring, and their electron-rich pyrrole combined with the electron-deficient pyridazine ring offers a versatile platform for chemical modification. This adaptability allows for the fine-tuning of their biological activity and physicochemical properties. Pharmacological studies have revealed a broad spectrum of activities for pyrrolo[2,3-d]pyridazine derivatives, including potent kinase inhibition, anti-inflammatory effects, and antimicrobial properties. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this promising class of compounds, aimed at researchers, scientists, and professionals in drug development.

## Synthetic Methodologies

The construction of the pyrrolo[2,3-d]pyridazine core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A prevalent and effective method begins with 4-aryl pyrroles.[\[1\]](#)[\[2\]](#) This process typically involves two key steps:

- Vilsmeier-Haack Reaction: The 4-aryl pyrrole is subjected to a Vilsmeier-Haack reaction to introduce carbonyl groups at the 2 and 3 positions of the pyrrole ring, yielding pyrrolo-2,3-dicarbonyl intermediates.[1][3]
- Condensation with Hydrazines: The resulting dicarbonyl compound is then condensed with hydrazine or its derivatives. This cyclization step forms the pyridazine ring, completing the pyrrolo[2,3-d]pyridazine scaffold.[1][3]

Other innovative synthetic routes have also been developed, including zirconocene-mediated four-component coupling reactions and syntheses under ultrasound irradiation, which can offer advantages in terms of efficiency and milder reaction conditions.[4][5]



[Click to download full resolution via product page](#)

**Caption:** Generalized synthetic workflow for pyrrolo[2,3-d]pyridazine derivatives.

## Therapeutic Applications and Biological Activity

Derivatives of the pyrrolo[2,3-d]pyridazine core have demonstrated a wide array of biological activities, positioning them as promising candidates for treating various diseases, particularly cancer.

### Kinase Inhibition

A primary focus of research on this scaffold has been its potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[6]

- VEGFR/EGFR Inhibition: Many derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[7][8] These receptors are key drivers of tumor angiogenesis and cell proliferation. Some compounds show selective inhibition of VEGFR2, while others act as multi-kinase inhibitors, targeting EGFR, Her2, and VEGFR2 simultaneously.[7][9]

- c-Met and RET Kinase Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives bearing a pyridazinone moiety have been identified as potent inhibitors of c-Met kinase, another important target in cancer therapy.[10] Additionally, the scaffold has been successfully utilized to develop inhibitors of RET kinase, which is implicated in thyroid and non-small cell lung cancers.[11]
- JAK/HDAC Dual Inhibition: In an innovative approach, pyrrolo[2,3-d]pyrimidine-based compounds have been designed as dual inhibitors of Janus kinases (JAK) and histone deacetylases (HDAC).[12] This dual-action mechanism aims to overcome resistance to HDAC inhibitors in solid tumors by simultaneously targeting the feedback activation of the JAK-STAT3 pathway.[12]

## Anti-inflammatory and Other Activities

Beyond kinase inhibition, these derivatives have shown potential in other therapeutic areas:

- PDE4 Inhibition: A series of pyrrolo[2,3-d]pyridazinones were synthesized as potent and subtype-selective inhibitors of phosphodiesterase 4 (PDE4).[13] Compound 9e, in particular, showed an 8-fold higher potency for the anti-inflammatory PDE4B subtype over the PDE4D subtype, which is associated with emesis.[13]
- Antimicrobial and Antiviral Activity: The structural similarity to purines has prompted the evaluation of these compounds for antimicrobial and antiviral properties.[14] Studies have reported activity against various bacteria, fungi, Hepatitis A virus (HAV), and Herpes Simplex Virus type-1 (HSV-1).[15][16]

## Quantitative Data on Biological Activity

The following tables summarize the quantitative biological data for representative pyrrolo[2,3-d]pyridazine and related pyrrolopyrimidine derivatives from various studies.

Table 1: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyridazine/pyrimidine Derivatives

| Compound/Series       | Target Kinase               | IC50 (nM)            | Reference                                |
|-----------------------|-----------------------------|----------------------|------------------------------------------|
| Compound 6j           | VEGFR2                      | N/A (Selective)      | <a href="#">[7]</a>                      |
| Compound 6i           | Her2/VEGFR2                 | N/A (Selective Dual) | <a href="#">[7]</a>                      |
| Compound 22g          | c-Met                       | N/A (Potent)         | <a href="#">[10]</a>                     |
| Compound 9e           | PDE4B                       | 320                  | <a href="#">[13]</a>                     |
| Compound 9e           | PDE4D                       | 2500                 | <a href="#">[13]</a>                     |
| Halogenated Series    | EGFR, Her2,<br>VEGFR2, CDK2 | 40 - 204             | <a href="#">[9]</a> <a href="#">[17]</a> |
| Pyrrolopyrimidine 12i | Mutant EGFR<br>(T790M)      | 0.21                 | <a href="#">[18]</a>                     |
| Pyrrolopyrimidine 12i | Wild-Type EGFR              | 22                   | <a href="#">[18]</a>                     |
| JAK/HDAC Inhibitors   | JAK1/2/3, HDAC1/6           | N/A (Potent)         | <a href="#">[12]</a>                     |
| Compound 59           | RET-wt                      | Low nanomolar        | <a href="#">[11]</a>                     |
| Compound 59           | RET V804M                   | Low nanomolar        | <a href="#">[11]</a>                     |

Table 2: In Vitro Cytotoxicity of Pyrrolo[2,3-d]pyridazine/pyrimidine Derivatives

| Compound/Series                | Cell Line            | IC50 (µM)               | Reference                                 |
|--------------------------------|----------------------|-------------------------|-------------------------------------------|
| Compound 10b (FAK Inhibitor)   | A549 (Lung)          | 0.8                     | <a href="#">[19]</a>                      |
| Compound 22g (c-Met Inhibitor) | A549 (Lung)          | 2.19                    | <a href="#">[10]</a>                      |
| Compound 22g (c-Met Inhibitor) | HepG2 (Liver)        | 1.32                    | <a href="#">[10]</a>                      |
| Compound 22g (c-Met Inhibitor) | MCF-7 (Breast)       | 6.27                    | <a href="#">[10]</a>                      |
| Halogenated Series             | Various Cancer Cells | 29 - 59                 | <a href="#">[17]</a> <a href="#">[20]</a> |
| Tricyclic Derivatives          | HT-29 (Colon)        | 4.01 - 4.55             | <a href="#">[21]</a>                      |
| JAK/HDAC Inhibitors            | MDA-MB-231 (Breast)  | N/A (Antiproliferative) | <a href="#">[12]</a>                      |

## Signaling Pathways and Mechanisms of Action

A key mechanism of action for many anticancer pyrrolo[2,3-d]pyridazine derivatives is the disruption of critical signaling pathways. The JAK-STAT pathway is a prime example, where these compounds can exert a powerful therapeutic effect.

The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. It is involved in processes such as immunity, cell division, and apoptosis. In many cancers, this pathway is constitutively active, leading to uncontrolled cell proliferation and survival. Pyrrolo[2,3-d]pyrimidine-based dual JAK/HDAC inhibitors can block this pathway at the JAK kinase level, preventing the phosphorylation and activation of STAT proteins, thereby inhibiting their downstream effects.[\[12\]](#) This action can also overcome drug resistance caused by the tumor microenvironment.[\[12\]](#)



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Pyrrole2, 3-dPyridazine Derivatives Under Ultrasound Irradiation [hndk.hainanu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 9. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of some pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]
- 18. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of novel pyrrolo [2,3-d] pyrimidine derivatives as potent FAK inhibitors based on cyclization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery of novel pyrrolo[2,3-d]pyridazine derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1291449#discovery-of-novel-pyrrolo-2-3-d-pyridazine-derivatives\]](https://www.benchchem.com/product/b1291449#discovery-of-novel-pyrrolo-2-3-d-pyridazine-derivatives)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)